Home > Products > Screening Compounds P70438 > Dabigatran etexilate benzenesulfonate
Dabigatran etexilate benzenesulfonate - 1019206-65-5

Dabigatran etexilate benzenesulfonate

Catalog Number: EVT-1469954
CAS Number: 1019206-65-5
Molecular Formula: C40H47N7O8S
Molecular Weight: 785.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dabigatran etexilate benzenesulfonate is an oral anticoagulant that functions as a direct thrombin inhibitor. It is primarily used in the prevention and treatment of thromboembolic disorders, such as atrial fibrillation and venous thromboembolism. The compound is a prodrug of dabigatran, which is activated in the body to exert its pharmacological effects. This compound has gained significant attention due to its effectiveness and safety profile compared to traditional anticoagulants.

Source

Dabigatran etexilate was first developed by Boehringer Ingelheim and has been documented in various patents and scientific literature, including its synthesis and biological evaluations . The compound's structure and its derivatives have been extensively studied for their anticoagulant properties .

Classification

Dabigatran etexilate benzenesulfonate falls under the category of anticoagulants and thrombin inhibitors. It is classified as a small molecule drug that acts specifically by inhibiting thrombin, an essential enzyme in the coagulation cascade.

Synthesis Analysis

Methods

The synthesis of dabigatran etexilate involves several key steps, primarily focusing on the formation of the benzenesulfonate moiety. The process typically includes:

  1. Formation of Intermediates: Several intermediates are synthesized, which include various benzimidazole derivatives.
  2. Coupling Reactions: Key coupling reactions are performed to attach the benzenesulfonate group to the active pharmaceutical ingredient.
  3. Crystallization: The final product is purified through crystallization techniques to obtain dabigatran etexilate mesylate with high purity levels .

Technical Details

The synthesis can be optimized using methods such as high-performance liquid chromatography (HPLC) to ensure purity and yield. Novel crystalline forms of intermediates have been developed to enhance the physiochemical properties of the final product .

Molecular Structure Analysis

Structure

Dabigatran etexilate benzenesulfonate has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a thrombin inhibitor. The essential components include:

  • A benzimidazole core
  • A pyridine ring
  • A benzenesulfonate group

The molecular formula is C1919H2121N77O55S, indicating a diverse array of atoms contributing to its pharmacological properties.

Data

The molecular weight of dabigatran etexilate benzenesulfonate is approximately 582.56 g/mol. Its structural representation can be visualized through X-ray crystallography, which provides insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Dabigatran etexilate undergoes several chemical reactions during its synthesis and metabolic activation:

  1. Hydrolysis: In vivo, dabigatran etexilate is hydrolyzed to form dabigatran, which is responsible for its anticoagulant activity.
  2. Conjugation Reactions: The drug may also undergo conjugation reactions in the liver, affecting its pharmacokinetics.

Technical Details

These reactions are critical for understanding the drug's bioavailability and efficacy. The hydrolysis reaction is facilitated by esterases present in human plasma, leading to rapid conversion to dabigatran after administration .

Mechanism of Action

Process

Dabigatran etexilate functions by directly inhibiting thrombin, which plays a crucial role in blood coagulation. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.

Data

Research indicates that dabigatran exhibits a competitive inhibition mechanism against thrombin with an inhibition constant (Ki) that reflects its potency . The compound's ability to bind reversibly allows for effective anticoagulation without significantly increasing bleeding risks compared to traditional therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dabigatran etexilate appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Stability: The compound demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pKa: The pKa values indicate its acidic or basic nature, influencing solubility and absorption.
  • Melting Point: The melting point ranges from 120°C to 130°C, indicating thermal stability.

Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight determination .

Applications

Scientific Uses

Dabigatran etexilate benzenesulfonate is primarily used in clinical settings for:

  • Atrial Fibrillation Management: To reduce the risk of stroke.
  • Venous Thromboembolism Treatment: For both treatment and prevention post-surgery.
  • Research Applications: Studies focus on its role in cancer therapy, particularly regarding thrombin's influence on tumor progression .

Additionally, ongoing research explores novel derivatives of dabigatran etexilate aimed at enhancing efficacy or reducing side effects associated with anticoagulation therapy .

Chemical Synthesis and Structural Optimization

Synthetic Pathways for Dabigatran Etexilate Benzenesulfonate

Dabigatran etexilate benzenesulfonate synthesis relies on sequential coupling and salt formation reactions. The core pathway involves:

  • Nucleophilic Displacement: Bromination of N-methyl-p-aminobenzoic acid yields 4-(methylamino)-3-nitrobenzoic acid, a key benzimidazole precursor [1] [8].
  • Cyclization: Condensation with haloacetic acid derivatives forms the benzimidazole core. Optimal conditions (dichloromethane, −20°C) achieve 94% yield for N-[[2-(chloromethyl)-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-pyridin-2-yl-β-alanine ethyl ester [8].
  • Salt Formation: Benzenesulfonic acid reacts with dabigatran etexilate free base in acetone, generating crystalline benzenesulfonate salt at 26–36°C [3] [10].

Table 1: Key Intermediates in Dabigatran Etexilate Benzenesulfonate Synthesis

IntermediateFunctionOptimal Synthetic RouteYield
4-(Methylamino)-3-nitrobenzoic acidBenzimidazole precursorBromination of p-aminobenzoic acid in CH₂Cl₂92–94%
Ethyl 3-[(2-chloromethylbenzimidazol-5-yl)carbonyl]-(pyridin-2-yl)amino]propanoateCore structure for prodrug functionalizationCyclization with chloroacetic acid89%
Dabigatran etexilate free baseSalt formation substrateAcylation with hexyl chloroformate85%

Key Intermediates in Prodrug Synthesis

The 2-chloromethylbenzimidazole intermediate enables C–N bonding with amidine groups. Alternative routes use oxadiazole-protected intermediates to avoid amidine contamination. For example, hydrogenation of 2-[[4-(N′-hexyloxycarbonylamidino)phenylaminomethyl]benzimidazole intermediates followed by acidolysis yields >99% pure prodrug [6] [7]. The nitro-to-amidine conversion via catalytic hydrogenation (Pd/C, H₂) replaces toxic sodium dithionite, improving scalability [4].

Role of Benzenesulfonate in Salt Formation and Stabilization

Benzenesulfonic acid enhances crystallinity and stability via:

  • Polymorph Control: Forms monohydrate crystals with consistent powder X-ray diffraction patterns (characteristic peaks at 2θ = 5.6°, 11.2°, 17.8°) [3].
  • Hygroscopicity Reduction: Lowers water adsorption to <0.5% w/w at 75% RH, unlike mesylate salts [7].
  • pH Modulation: Maintains solubility-stability balance at gastric pH (1.0–3.0), preventing premature hydrolysis [3] [10].

Structural Modifications for Enhanced Bioavailability

Acylation and Esterification Techniques

Prodrug optimization centers on hexyl esterification:

  • Carbodiimide-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) links dabigatran with n-hexanol, yielding dabigatran etexilate with 90% efficiency [5] [6].
  • Chloroformate Route: Hexyl chloroformate directly acylates the amidine nitrogen, minimizing diketopiperazine impurities to <0.1% [6] [10].
  • Bioimpact: n-Hexyl chains enable intestinal absorption (log P = 4.2), with enzymatic hydrolysis releasing active dabigatran [6].

Impact of Functional Group Substitutions on Thrombin Affinity

Modifications to the benzimidazole-pyridine scaffold alter thrombin binding:

  • Benzimidazole N-Alkylation: Methyl groups at N1 improve metabolic stability (t₁/₂ increase from 2.5 to 14.7 h) without compromising thrombin affinity (Ki = 4.5 nM) [2].
  • Pyridyl Substitutions: Electron-withdrawing groups (e.g., 3-CN) enhance Ki by 50%, but reduce solubility. Optimal balance achieved with unsubstituted pyridine [2] [6].
  • Amidine Modifications: Ethoxycarbonyl groups in BX-2 derivatives boost oral bioavailability (F = 12% vs. dabigatran’s 6%) while maintaining Ki < 10 nM [2].

Table 2: Thrombin Inhibition Efficacy of Dabigatran Derivatives

DerivativeR₁ (Benzimidazole)R₂ (Pyridine)Thrombin Ki (nM)Relative Bioavailability
DabigatranCH₃H9.31.0×
BX-2CH₂C₆H₅4-OCH₃6.12.0×
AX-2 (active metabolite)H3-CN4.80.8×

Green Chemistry Approaches in Large-Scale Production

Solvent Selection and Waste Minimization Strategies

  • Solvent Replacement: Dichloromethane (DCM) in bromination steps is substituted with 2-methyltetrahydrofuran (2-MeTHF), reducing toxicity (LD50 = 2.5 g/kg vs. DCM’s 0.3 g/kg) while maintaining yield (94%) [1] [8].
  • Catalytic Recycling: Pd/C catalysts in hydrogenation steps are reused ≥5 times via microfiltration, cutting heavy metal waste by 60% [4] [7].
  • Waste Stream Valorization: Acetone from crystallization is recovered via fractional distillation (≥95% purity), decreasing process mass intensity from 120 to 45 [3] [10].

Table 3: Environmental Metrics for Dabigatran Etexilate Benzenesulfonate Production

ParameterTraditional ProcessGreen ProcessImprovement
Primary SolventDichloromethane2-MeTHF/water mixturesGWP reduced 75%
E-Factor (kg waste/kg product)873263% reduction
Energy Consumption220 kWh/kg140 kWh/kg36% reduction

Atom-Economical Reactions

  • Direct Amidination: Nitriles are converted to amidines using ammonium carbamate instead of tin chloride, eliminating heavy metal waste [6].
  • One-Pot Cyclization-Acylation: Integrating benzimidazole formation and hexyl esterification reduces steps from 5 to 3, raising overall yield to 72% [8].
  • Enzymatic Hydrolysis: Lipases cleave ethyl ester protecting groups (98% selectivity), avoiding alkaline hydrolysis byproducts [4].

Properties

CAS Number

1019206-65-5

Product Name

Dabigatran etexilate benzenesulfonate

IUPAC Name

benzenesulfonic acid;ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C40H47N7O8S

Molecular Weight

785.9 g/mol

InChI

InChI=1S/C34H41N7O5.C6H6O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;7-10(8,9)6-4-2-1-3-5-6/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1-5H,(H,7,8,9)

InChI Key

BRDBLWXHNQWIEG-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.